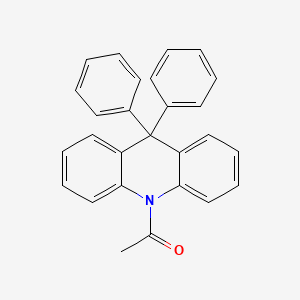

1-(9,9-Diphenylacridin-10-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(9,9-diphenylacridin-10-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO/c1-20(29)28-25-18-10-8-16-23(25)27(21-12-4-2-5-13-21,22-14-6-3-7-15-22)24-17-9-11-19-26(24)28/h2-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWHNSQOAGPXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(9,9-Diphenylacridin-10-yl)ethanone typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig coupling reaction, which is used to form the acridine core . The reaction conditions often involve the use of palladium catalysts and phosphine ligands under an inert atmosphere.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Analyse Chemischer Reaktionen

1-(9,9-Diphenylacridin-10-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(9,9-Diphenylacridin-10-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(9,9-Diphenylacridin-10-yl)ethanone in optoelectronic applications involves its ability to transport holes and emit light efficiently. The compound’s structure allows for effective charge transfer and recombination, leading to high luminescence efficiency. In biological applications, its mechanism of action may involve the generation of reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .

Vergleich Mit ähnlichen Verbindungen

Acridinone Derivatives with Alkyl/Aryl Substituents

- 9,9-Dimethyl-12-p-tolyl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one (CAS: 313969-44-7): Substituents: Methyl groups at 9,9-positions and a p-tolyl group at position 12. Molecular Formula: C₂₈H₂₅NO. Key Differences: The absence of ethanone and diphenyl groups reduces conjugation and increases hydrophobicity compared to the target compound. Applications include organic semiconductors due to its fused-ring system .

- 10-(2-Diethylaminoethyl)-1,4-Dihydroxyacridin-9-One (CAS: 141992-44-1): Substituents: Diethylaminoethyl and hydroxyl groups. Molecular Formula: C₁₉H₂₂N₂O₃. Key Differences: Polar functional groups enhance water solubility and enable use in biomedical contexts (e.g., anticancer agents) .

Ethanone Derivatives with Aromatic Backbones

- 1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9): Substituents: Chlorine atom at the ortho position of the phenyl ring. Molecular Formula: C₈H₇ClO.

- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (CAS: 943-27-1): Substituents: tert-Butyl group at the para position. Molecular Formula: C₁₂H₁₆O. Key Differences: High thermal stability due to steric hindrance; employed in fragrances and polymers .

Physicochemical Properties

Reactivity and Functional Group Influence

- Ethanone vs. Hydroxyl Groups: The ethanone in 1-(9,9-Diphenylacridin-10-yl)ethanone facilitates keto-enol tautomerism and nucleophilic attacks, whereas hydroxylated derivatives (e.g., 10-(2-Diethylaminoethyl)-1,4-Dihydroxyacridin-9-One) exhibit redox activity and metal chelation .

- Diphenyl vs. Nitrophenyl Substituents : The diphenyl groups in the target compound enhance steric shielding, reducing aggregation-induced quenching in luminescent applications. In contrast, nitro-substituted analogs (e.g., 9,9-Dimethyl-12-(3-nitrophenyl)-hexahydrobenz[a]acridin-11-one) show redshifted absorption due to electron-withdrawing effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(9,9-Diphenylacridin-10-yl)ethanone, and how can its structural integrity be validated?

- Methodology : Synthesis often involves Friedel-Crafts acylation or nucleophilic substitution on the acridine core. For example, acridine derivatives are functionalized via ketone introduction using acetylating agents (e.g., acetyl chloride) under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) . Structural validation employs:

- X-ray crystallography : Confirms stereochemistry and bond angles (as seen in phenothiazine analogs ).

- Spectroscopy : ¹H/¹³C NMR (to verify aromatic proton environments and carbonyl groups) and IR (C=O stretch ~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What are the key physicochemical properties of 1-(9,9-Diphenylacridin-10-yl)ethanone, and how do they influence solubility and reactivity?

- Key Properties :

- LogP : Estimated >3 (hydrophobic due to diphenyl groups), impacting solvent selection (e.g., DMSO for biological assays) .

- Thermal stability : Assessed via differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Reactivity : The ethanone group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., hydrazine derivatives for Schiff base formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of acridine-based ethanone derivatives?

- Approach :

- Standardized assays : Use consistent cell lines (e.g., NCI-60 panel ) and control compounds to minimize variability.

- Impurity analysis : Employ HPLC-MS to identify byproducts (e.g., oxidized or dimerized species) that may skew activity data .

- Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target interactions .

Q. What strategies optimize the photophysical properties of 1-(9,9-Diphenylacridin-10-yl)ethanone for optoelectronic applications?

- Methods :

- Substituent engineering : Introduce electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) to modulate absorption/emission wavelengths .

- Time-resolved fluorescence : Quantify excited-state lifetimes to assess suitability as a luminescent probe .

- Computational modeling : DFT calculations predict HOMO-LUMO gaps and charge-transfer efficiencies .

Q. How can stereochemical challenges in derivative synthesis be addressed?

- Solutions :

- Chiral auxiliaries : Use enantiopure catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .

- Crystallographic analysis : Resolve racemic mixtures via diastereomeric salt formation, guided by single-crystal X-ray data .

- Chromatographic separation : Chiral HPLC or SFC (supercritical fluid chromatography) isolates enantiomers for biological testing .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.